molecular formula C23H48O6 B1606753 Neopentyl glycol dicaprylate/dicaprate CAS No. 70693-32-2

Neopentyl glycol dicaprylate/dicaprate

Cat. No.: B1606753
CAS No.: 70693-32-2
M. Wt: 420.6 g/mol
InChI Key: PDYOTPOJFZAOIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neopentyl glycol dicaprylate/dicaprate is a chemical compound with the molecular formula ranging from C19H36O4 to C27H52O4. It is commonly used in various industrial applications due to its unique properties, such as being an emollient and a viscosity-increasing agent .

Preparation Methods

The synthesis of decanoic acid, mixed esters with neopentyl glycol and octanoic acid typically involves the esterification of decanoic acid and octanoic acid with neopentyl glycol. This reaction is usually carried out in the presence of an acid catalyst under controlled temperature conditions to ensure the formation of the desired esters. Industrial production methods often involve continuous processes to maximize yield and efficiency .

Chemical Reactions Analysis

Neopentyl glycol dicaprylate/dicaprate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the esters back to their alcohol and acid components.

    Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Neopentyl glycol dicaprylate/dicaprate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of decanoic acid, mixed esters with neopentyl glycol and octanoic acid involves its interaction with biological membranes and enzymes. The esters can be hydrolyzed by esterases to release the corresponding acids and alcohols, which can then participate in various metabolic pathways. The molecular targets and pathways involved include lipid metabolism and enzymatic hydrolysis .

Comparison with Similar Compounds

Neopentyl glycol dicaprylate/dicaprate can be compared with other similar compounds such as:

  • 2,2-dimethyl-1,3-propanediyl dioctanoate
  • Fatty acids, C8-18 and C18-unsaturated, esters with neopentyl glycol
  • Heptanoic acid, ester with 2,2-dimethyl-1,3-propanediol

These compounds share similar ester structures but differ in their specific acid components and molecular weights. The uniqueness of decanoic acid, mixed esters with neopentyl glycol and octanoic acid lies in its specific combination of decanoic and octanoic acids, which imparts distinct physical and chemical properties .

Properties

CAS No.

70693-32-2

Molecular Formula

C23H48O6

Molecular Weight

420.6 g/mol

IUPAC Name

decanoic acid;2,2-dimethylpropane-1,3-diol;octanoic acid

InChI

InChI=1S/C10H20O2.C8H16O2.C5H12O2/c1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-5(2,3-6)4-7/h2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);6-7H,3-4H2,1-2H3

InChI Key

PDYOTPOJFZAOIS-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO

Canonical SMILES

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CC(C)(CO)CO

Key on ui other cas no.

70693-32-2

physical_description

Liquid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.